molecular formula C19H13ClN4O6 B2411062 N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941931-31-3

N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2411062
CAS No.: 941931-31-3
M. Wt: 428.79
InChI Key: ORGLOSQEVCKACP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a small molecule research chemical for scientific research purposes. This compound features a 6-oxo-1,6-dihydropyridine core, a scaffold recognized in medicinal chemistry for its potential as a building block in drug discovery . The structure incorporates substituted phenyl rings, which are common motifs in the development of pharmacologically active agents. Compounds with similar dihydropyridine cores have been investigated for their activity against various biological targets. For instance, research on analogues with a 6-oxo-1,6-dihydropyridazine structure has demonstrated potential in targeting signaling pathways relevant to inflammatory conditions . Additionally, other 1,4-dihydropyridine derivatives have been explored as selective antagonists for adenosine receptors, highlighting the versatility of this heterocyclic system in designing receptor-targeted molecules . This product is intended for use in laboratory research, such as in vitro assay development, hit-to-lead optimization studies, and as a reference standard in analytical chemistry. It is supplied with certificate of analysis. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O6/c20-16-6-5-14(9-17(16)24(29)30)21-19(26)13-4-7-18(25)22(11-13)10-12-2-1-3-15(8-12)23(27)28/h1-9,11H,10H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGLOSQEVCKACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyridine Ring: This step often involves the Hantzsch dihydropyridine synthesis, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic conditions.

    Chlorination: The chlorination of the aromatic ring is typically performed using reagents like thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the carboxylic acid derivative with an amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert nitro groups to amines.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of nitro and chloro groups can enhance binding affinity to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an anti-inflammatory or anticancer agent, although further studies are needed to confirm these activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its conjugated system and functional groups.

Mechanism of Action

The mechanism by which N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. The nitro groups can participate in redox reactions, while the dihydropyridine ring can interact with various enzymes or receptors. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural and Physicochemical Comparison

The table below highlights key differences between the target compound and two structurally related analogs:

Parameter Target Compound Parchem Compound (CAS 339024-51-0) Compound 67 (J. Med. Chem. 2007)
Molecular Formula C₁₉H₁₃ClN₄O₆ C₁₉H₁₃Cl₃N₂O₂ C₂₆H₃₅N₃O₂
Molecular Weight 428.45 g/mol 407.35 g/mol 421.58 g/mol
Core Structure 1,6-Dihydropyridinone 1,6-Dihydropyridinone 1,4-Dihydronaphthyridinone
Key Substituents - 3-Nitrobenzyl
- 4-Chloro-3-nitrophenylamide
- 3-Chlorobenzyl
- 4-Chlorophenylamide
- 5-Chloro on pyridine
- 1-Pentyl
- N3-(3,5-Dimethyladamantyl)
Functional Groups Nitro (×2), chloro, carboxamide Chloro (×3), carboxamide Adamantyl, carboxamide, alkyl chain
Electron Effects Strong electron-withdrawing (nitro groups dominate) Moderate electron-withdrawing (chloro groups) Steric bulk (adamantyl) with minimal electronic effects
Lipophilicity (Predicted) Moderate (nitro groups reduce logP) High (chloro groups increase logP) Very high (adamantyl and pentyl enhance logP)

Biological Activity

N-(4-chloro-3-nitrophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant studies, mechanisms of action, and comparisons with related compounds.

Structural Characteristics

The compound belongs to the dihydropyridine family, characterized by a multi-functional structure that includes:

  • Chloro substituent : Enhances lipophilicity and may influence receptor binding.
  • Nitro groups : Potentially increase biological activity through electron-withdrawing effects.
  • Carboxamide moiety : Contributes to hydrogen bonding interactions with biological targets.

In Vitro Studies

Research indicates that similar compounds within the dihydropyridine class have shown various biological activities, including anti-inflammatory and anti-cancer properties. For instance:

  • Calcium Channel Modulation : Dihydropyridine derivatives are known to modulate calcium channels, which may lead to significant physiological effects such as vasodilation and reduced blood pressure.

In Vivo Studies

Although specific in vivo studies on this compound are lacking, related compounds have demonstrated promising results:

  • Anti-inflammatory Effects : A study on similar carboxamide derivatives showed significant inhibition of pro-inflammatory cytokines in models of acute lung injury (ALI) and sepsis. This suggests a potential for anti-inflammatory applications .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights how variations in substituents can influence biological activity:

Compound NameStructural FeaturesUnique Aspects
N-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamideContains a nitro group at a different positionLacks chloro substituents
N-(4-nitrophenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamideFeatures a nitro group but lacks additional chloro groupsMay exhibit different biological activities due to structural differences
N-(3,4-dimethoxyphenyl)-1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxamideContains methoxy groups instead of halogensAlters solubility and reactivity profiles compared to halogenated analogs

This table illustrates how structural modifications can lead to diverse pharmacological profiles among dihydropyridine derivatives.

Q & A

Q. What are the optimal synthetic routes for this compound?

The compound can be synthesized via coupling reactions between the dihydropyridine-3-carboxylic acid core and substituted aromatic amines. A method analogous to involves activating the carboxylic acid with coupling agents (e.g., HATU or EDCI) under mild conditions (0°C to room temperature) to minimize side reactions. Purification typically employs HPLC (≥98% purity, as in and ) and recrystallization. Critical parameters include solvent selection (e.g., DMF or THF) and stoichiometric control of nitro-substituted intermediates .

Q. How can purity and structural integrity be confirmed?

Use orthogonal analytical techniques:

  • HPLC : Assess purity (≥98% as per ) under gradient elution with UV detection at 254 nm.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the exact mass (e.g., ’s metabolites with exact mass 363.0834).
  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., nitrobenzyl protons and dihydropyridine ring protons).
  • XRD : For crystalline derivatives, compare with structural analogs (e.g., ’s methyl ester derivative) .

Q. What solvent systems are recommended for solubility studies?

Due to the compound’s lipophilic nitro groups, use co-solvents like DMSO-water mixtures (e.g., 10% DMSO) or surfactants (e.g., Tween-80). ’s methyl ester analog shows improved solubility via esterification, suggesting derivatization as a strategy for aqueous compatibility .

Advanced Research Questions

Q. How do nitro substituents influence biological activity and metabolic stability?

The 3-nitrobenzyl and 4-chloro-3-nitrophenyl groups enhance electron-withdrawing effects, potentially increasing binding affinity to target proteins (e.g., enzymes like xanthine oxidase, as in ). However, nitro groups may reduce metabolic stability due to susceptibility to reductase enzymes. Comparative studies with non-nitro analogs (e.g., ’s cyano-substituted inhibitors) can isolate substituent effects. Computational tools (e.g., molecular docking) can predict metabolic hotspots .

Q. How to resolve contradictions in bioactivity data across assays?

Cross-validate using orthogonal assays:

  • Enzymatic assays : Measure IC50 values (e.g., ’s rat brain membrane binding IC50 = 2 nM).
  • Cell-based assays : Assess cytotoxicity and off-target effects (e.g., ’s evaluation of xanthine oxidase inhibitors).
  • In silico modeling : Compare binding modes with structurally related compounds (e.g., ’s proteasome inhibitors) to identify assay-specific artifacts .

Q. What strategies optimize structure-activity relationship (SAR) studies?

  • Systematic substitution : Replace nitro groups with bioisosteres (e.g., cyano, trifluoromethyl) to balance lipophilicity and metabolic stability (see ’s pyrimidinecarboxamide analogs).
  • Fragment-based design : Use the dihydropyridine core ( ) as a scaffold for modular derivatization.
  • Crystallography : Co-crystallize with target proteins (e.g., proteasomes in ) to guide rational design .

Q. How to evaluate the stability of the dihydropyridine ring under physiological conditions?

Conduct stress testing:

  • pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
  • Oxidative stress : Expose to H2O2 or liver microsomes to simulate metabolic pathways.
  • Thermal analysis : Use DSC/TGA (as in ’s safety protocols) to assess thermal decomposition thresholds .

Methodological Considerations

  • Data Contradiction Analysis : Compare results across multiple assays (e.g., enzymatic vs. cell-based) and validate with knockout models or competitive binding assays.
  • Experimental Design : Include positive controls (e.g., ’s reference inhibitors) and replicate experiments under standardized conditions (temperature, solvent, etc.).

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